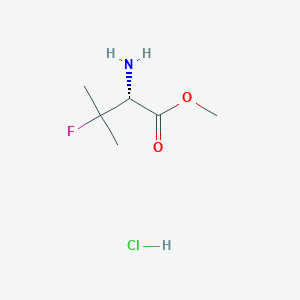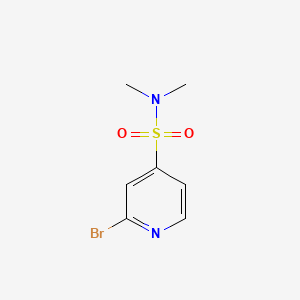
rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride is a chemical compound with the molecular formula C6H13ClFNO2 and a molecular weight of 185.62 g/mol . This compound is known for its versatile applications in research and industry, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a fluorinated precursor with an amino acid derivative, followed by esterification and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-methyl(2R)-2-amino-4,4-difluorobutanoate hydrochloride
- Rel-methyl(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
Rel-methyl(2R)-2-amino-3-fluoro-3-methylbutanoatehydrochloride is unique due to its specific fluorination pattern and amino acid-derived structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C6H13ClFNO2 |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-fluoro-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-6(2,7)4(8)5(9)10-3;/h4H,8H2,1-3H3;1H/t4-;/m1./s1 |
Clé InChI |
WQGRPHNMWIHAAG-PGMHMLKASA-N |
SMILES isomérique |
CC(C)([C@@H](C(=O)OC)N)F.Cl |
SMILES canonique |
CC(C)(C(C(=O)OC)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)


![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)





